molecular formula C21H22NO2P B2520367 [4-(Dimethylamino)phenyl](diphenylphosphoryl)methanol CAS No. 258347-71-6

[4-(Dimethylamino)phenyl](diphenylphosphoryl)methanol

Cat. No.: B2520367
CAS No.: 258347-71-6
M. Wt: 351.386
InChI Key: YGZOJJVDSWQLDW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylmethanol is an organic compound with the molecular formula C21H22NO2P It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a diphenylphosphoryl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenylmethanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with diphenylphosphine oxide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)phenylmethanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods often incorporate advanced techniques such as:

    Automated Reactors: To ensure precise control over reaction parameters.

    Purification Systems: Including distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

    Oxidation Products: Phosphine oxides.

    Reduction Products: Phosphine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)phenylmethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • 4-(Diphenylphosphino)-N,N-dimethylaniline
  • 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine

Uniqueness

Compared to similar compounds, 4-(Dimethylamino)phenylmethanol is unique due to the presence of the methanol moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for additional functionalization and enhances the compound’s versatility in various applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-diphenylphosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO2P/c1-22(2)18-15-13-17(14-16-18)21(23)25(24,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,21,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOJJVDSWQLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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